molecular formula C18H26N2O B14771173 (4-Benzylpiperidin-1-yl)(piperidin-3-yl)methanone

(4-Benzylpiperidin-1-yl)(piperidin-3-yl)methanone

Cat. No.: B14771173
M. Wt: 286.4 g/mol
InChI Key: VXWGAUVOJRBHLK-UHFFFAOYSA-N
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Description

(4-Benzylpiperidin-1-yl)(piperidin-3-yl)methanone is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing piperidine moieties are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .

Preparation Methods

The synthesis of (4-Benzylpiperidin-1-yl)(piperidin-3-yl)methanone involves several steps. One common synthetic route includes the reaction of piperidine derivatives with benzyl halides under basic conditions. The reaction typically proceeds through nucleophilic substitution, where the nitrogen atom in the piperidine ring attacks the benzyl halide, forming the desired product. Industrial production methods often involve optimizing reaction conditions such as temperature, solvent, and catalyst to maximize yield and purity .

Chemical Reactions Analysis

(4-Benzylpiperidin-1-yl)(piperidin-3-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Scientific Research Applications

(4-Benzylpiperidin-1-yl)(piperidin-3-yl)methanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including its effects on various cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions

Mechanism of Action

The mechanism of action of (4-Benzylpiperidin-1-yl)(piperidin-3-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

(4-Benzylpiperidin-1-yl)(piperidin-3-yl)methanone can be compared with other similar compounds, such as:

Properties

Molecular Formula

C18H26N2O

Molecular Weight

286.4 g/mol

IUPAC Name

(4-benzylpiperidin-1-yl)-piperidin-3-ylmethanone

InChI

InChI=1S/C18H26N2O/c21-18(17-7-4-10-19-14-17)20-11-8-16(9-12-20)13-15-5-2-1-3-6-15/h1-3,5-6,16-17,19H,4,7-14H2

InChI Key

VXWGAUVOJRBHLK-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)C(=O)N2CCC(CC2)CC3=CC=CC=C3

Origin of Product

United States

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